Enhanced Lipophilicity (LogP) of 3,7-Dibromo-6-fluoroisoquinoline vs. Mono-Bromo-Fluoro Analog 5-Bromo-7-fluoroisoquinoline
3,7-Dibromo-6-fluoroisoquinoline exhibits a significantly higher calculated lipophilicity (LogP 3.90 ) compared to the mono-bromo-mono-fluoro analog, 5-Bromo-7-fluoroisoquinoline (XLogP3-AA 2.9 [1]). This 1-unit LogP increase represents an approximate 10-fold increase in partition coefficient, which can profoundly impact membrane permeability, metabolic stability, and off-target binding in a biological context.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP 3.8989 / 3.90 |
| Comparator Or Baseline | 5-Bromo-7-fluoroisoquinoline (XLogP3-AA 2.9) |
| Quantified Difference | ΔLogP ≈ +1.0 (~10x higher partition coefficient) |
| Conditions | Computed LogP values from vendor and PubChem data. |
Why This Matters
The marked difference in lipophilicity confirms that the dibromo-fluoro substitution pattern of the target compound yields a distinct physicochemical profile that is not interchangeable with mono-bromo-fluoro analogs, directly impacting its suitability for specific drug discovery applications where higher lipophilicity is required.
- [1] PubChem. (n.d.). 5-Bromo-7-fluoroisoquinoline (CID 82572127). National Center for Biotechnology Information. Accessed 2026-04-23. View Source
